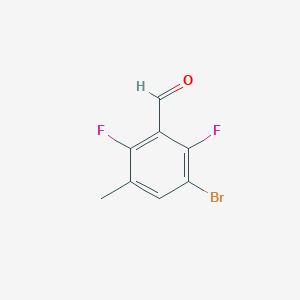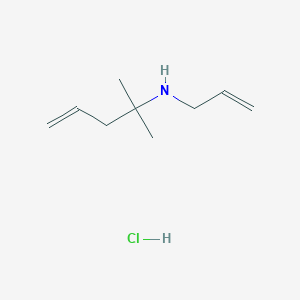
3-Bromo-2,6-difluoro-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula of C8H5BrF2O . It has a molecular weight of 235.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrF2O/c1-4-2-6 (9)8 (11)5 (3-12)7 (4)10/h2-3H,1H3 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 235.03 . The compound’s IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
- A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde and other compounds, leading to the synthesis of a new compound with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, E. et al., 2020).
Chemical Reactions and Synthesis
- Hu et al. (2003) described a method involving the nitration of 3-bromobenzaldehyde, leading to the synthesis of 6-bromoquinoline derivatives, which show promise in optical properties (Hu, Y., Zhang, G., & Thummel, R., 2003).
Structural and Electronic Properties
- Aguiar et al. (2022) conducted a study on bromine-substituted benzaldehydes, including 2,3-dimethoxybenzaldehyde, to understand their structural, reactivity, and optical properties. The study revealed insights into the effect of bromine on the properties of these compounds (Aguiar, A. S. N. et al., 2022).
Ortho-Bromination of Substituted Benzaldoximes
- Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes. This method involves a palladium-catalyzed ortho-bromination, showcasing a key step in the synthetic pathway (Dubost, E. et al., 2011).
Synthesis of Isoxazole Derivatives
- Popat et al. (2004) synthesized 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives for potential antitubercular and antimicrobial applications. This synthesis was initiated by the reaction of 3-bromobenzaldehyde with different aryl methyl ketones (Popat, K. et al., 2004).
Electrochemical Behavior
- Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including 2-hydroxy-5-bromobenzaldehyde, highlighting their potential applications in various fields (Hasdemir, E. et al., 2011).
Preconcentration of Copper Ions
- Fathi and Yaftian (2009) used 5-bromo-2-hydroxybenzaldehyde as a modifier in a method for preconcentrating trace amounts of copper(II) ions, demonstrating its utility in environmental analysis (Fathi, S. & Yaftian, M., 2009).
Catalysis Research
- Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde and investigated its application in the catalytic oxidation of benzyl alcohol (Wang, L. et al., 2021).
Eigenschaften
IUPAC Name |
3-bromo-2,6-difluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYUGMBBBJFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)



![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)



![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)
![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)

